molecular formula C23H16F3N3O4S B2671078 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 866349-28-2

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Cat. No. B2671078
CAS RN: 866349-28-2
M. Wt: 487.45
InChI Key: WHMDPTXINZZSDW-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H16F3N3O4S and its molecular weight is 487.45. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study outlined a convenient one-pot synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives, which are closely related to the compound of interest. This synthesis involves a multicomponent reaction catalyzed by ammonium acetate and acetic acid, suggesting a potential method for synthesizing variants of your compound (Duan et al., 2013).
  • Another research focused on the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions, proposing a mechanism that could be relevant for exploring the reactivity and synthesis pathways of similar chromene derivatives (Nizami & Hua, 2018).

Reactivity and Derivative Formation

  • Research into the reactivity of β-enamino esters of benzo[f]chromene has led to the synthesis of various isolated and heterocycle-fused derivatives. This study could offer insights into functionalizing the chromene core of your compound to create novel derivatives with potentially unique properties (El-Rady & El-Azab, 2012).
  • A study on the one-pot synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives highlights a method for introducing amino and benzyl groups into the chromene structure, which could be adapted for synthesizing derivatives of your compound (Pouramiri et al., 2017).

Applications and Potential Uses

  • The creation of innovative coumarin derivatives containing the thiazolidin-4-one ring, including chromene derivatives, was investigated for their biological properties. This research may provide a foundation for exploring the biological activities and applications of your compound and its derivatives (Ramaganesh et al., 2010).

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c24-23(25,26)16-8-6-9-17(14-16)27-21(30)19-13-15-7-4-5-12-20(15)33-22(19)28-29-34(31,32)18-10-2-1-3-11-18/h1-14,29H,(H,27,30)/b28-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPTXINZZSDW-SLMZUGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

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